2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine core. Key structural features include:
- Triazolo[4,3-c]pyrimidine backbone: Provides a planar heterocyclic system conducive to π-π stacking interactions.
- 7-methyl and 3-oxo substituents: Enhance electron-withdrawing properties and influence tautomerism.
- N-(4-methylphenyl)acetamide side chain: Contributes lipophilicity and steric bulk, likely influencing pharmacokinetic properties.
Properties
IUPAC Name |
2-(7-methyl-3-oxo-5-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-5-7-15(8-6-13)21-17(26)12-24-19(27)25-16(22-24)11-14(2)20-18(25)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNGLBBZRQLDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazolopyrimidine core, followed by the introduction of the pyrrolidine ring and the acetamide group. Common reagents used in these reactions include various amines, acids, and catalysts. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidine ring or the acetamide group. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and triazolopyrimidine core are crucial for its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Compound A : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
- Core : Shared triazolo[4,3-c]pyrimidine backbone.
- Key Differences: 5-Substituent: 4-fluorophenylamino (Compound A) vs. pyrrolidin-1-yl (Target Compound).
- The fluorine in Compound A may enhance electronegativity and metabolic stability, while the pyrrolidine in the target compound introduces basicity and conformational flexibility.
- Acetamide Substituent : N-(2,5-dimethylphenyl) (Compound A) vs. N-(4-methylphenyl) (Target Compound).
| Parameter | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C₂₁H₂₄N₆O₂ (estimated) | C₂₂H₂₁FN₆O₂ |
| Molecular Weight | ~416.47 g/mol | 420.45 g/mol |
| 5-Substituent | Pyrrolidin-1-yl | 4-Fluorophenylamino |
| Acetamide Position | N-(4-methylphenyl) | N-(2,5-dimethylphenyl) |
Compound B : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Core : Pyrrolo-thiazolo-pyrimidine fused with triazole.
- Substituents like 4-methoxyphenyl and triazole-thiol may confer redox activity or metal-binding capacity, absent in the target compound.
Physicochemical and Hypothetical Pharmacokinetic Properties
- Lipophilicity : The target compound’s pyrrolidine and 4-methylphenyl groups may balance hydrophilicity and lipophilicity, favoring oral bioavailability compared to Compound A’s fluorophenyl and dimethylphenyl groups.
- Metabolic Stability : The pyrrolidine moiety in the target compound could undergo N-oxidation, whereas Compound A’s fluorine may slow CYP450-mediated degradation .
Biological Activity
The compound 2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure features a triazolo-pyrimidine core that is known for various bioactivities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative effects against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. The IC50 values for these compounds were notably low, indicating high potency (e.g., against MGC-803) .
Mechanism of Action:
The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival:
- Inhibition of the ERK signaling pathway , leading to reduced phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and AKT.
- Induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells .
Antimicrobial Activity
Triazolo-pyrimidines have also been reported to exhibit antimicrobial properties. The nitrogen-containing heterocycles are known for their effectiveness against various pathogens. Although specific data for this compound's antimicrobial activity is limited, similar derivatives have shown promising results against bacterial strains .
Study 1: Antiproliferative Effects
A study focused on a series of triazolo-pyrimidine derivatives found that one compound (structurally similar to our target) exhibited potent antiproliferative effects with an IC50 value significantly lower than conventional chemotherapeutics. This study emphasized the potential for these compounds in cancer therapy .
Study 2: Mechanistic Insights
Another research effort investigated how these compounds affect cellular mechanisms. The findings indicated that triazolo-pyrimidines could disrupt tubulin polymerization, a critical process for mitosis in cancer cells. This disruption leads to cell death and supports their development as anticancer agents .
Data Summary
| Activity | IC50 Values (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Antiproliferative | 9.47 (MGC-803) | MGC-803, HCT-116, MCF-7 | ERK pathway inhibition |
| Antimicrobial | Not specified | Various bacterial strains | Disruption of microbial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
